molecular formula C11H10N2O3 B3857783 N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide

Cat. No.: B3857783
M. Wt: 218.21 g/mol
InChI Key: SOBUKTXLTJVEDH-XYOKQWHBSA-N
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Description

N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide is an organic compound characterized by the presence of two furan rings and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethylamine.

Scientific Research Applications

N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]furan-2-carbohydrazide
  • N’-[(1E)-1-(5-nitrofuran-2-yl)ethylidene]furan-2-carbohydrazide

Uniqueness

N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide is unique due to its specific structure, which includes two furan rings and a hydrazide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, which can be advantageous for specific research and industrial purposes.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBUKTXLTJVEDH-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide
Reactant of Route 2
N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide
Reactant of Route 3
N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide
Reactant of Route 4
N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide
Reactant of Route 5
N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide
Reactant of Route 6
N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide

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